molecular formula C23H19N5O2S B3008209 N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904585-50-8

N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3008209
CAS No.: 904585-50-8
M. Wt: 429.5
InChI Key: DKMYAYNVNSMPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a sulfonyl-substituted aromatic ring and a benzylamine group. Its molecular formula is C25H21N5O2S, with a molecular weight of 467.54 g/mol (calculated based on structural analogs in ) . The compound’s structure includes:

  • A 4-methylphenylsulfonyl group at position 3, contributing to electron-withdrawing effects and influencing binding affinity.
  • A benzylamine substituent at position 5, which may enhance solubility and cellular uptake compared to simpler alkylamines .

Properties

IUPAC Name

N-benzyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-16-11-13-18(14-12-16)31(29,30)23-22-25-21(24-15-17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(22)27-26-23/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMYAYNVNSMPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H22N4O2S\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure features a quinazoline core with a triazole and sulfonamide functional group, which are known to contribute to the biological activity of similar compounds.

Antihistaminic Activity

Research has shown that compounds similar to this compound exhibit significant antihistaminic properties. For instance, a related compound demonstrated 76% protection against histamine-induced bronchospasm in guinea pigs compared to 71% for the reference drug chlorpheniramine maleate. This suggests that the compound may serve as a prototype for developing new H1-antihistamines with reduced sedation effects .

Anticancer Activity

Recent studies have evaluated the anticancer potential of quinazoline derivatives. In vitro tests on various cancer cell lines indicated that certain derivatives displayed moderate to high cytotoxicity. The presence of specific substituents on the quinazoline ring was found to enhance antiproliferative activity. For example, compounds with dimethylamino substitutions showed increased potency compared to those with cyclopropylamino groups .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of the Quinazoline Core : This may involve cyclization reactions using appropriate benzylamine derivatives.
  • Introduction of the Triazole Ring : Triazole formation can be achieved through azide coupling or other cyclization strategies.
  • Sulfonamide Functionalization : The sulfonamide group can be introduced via nucleophilic substitution reactions.

Study on Anticancer Activity

A study conducted on various quinazoline derivatives showed that compounds like N-benzyl-3-(4-methylphenyl)sulfonyl derivatives exhibited significant cytotoxicity against HT29 and HCT116 cell lines. The results indicated that structural modifications could lead to enhanced activity against cancer cells .

In Vivo Studies

In vivo studies involving animal models have been crucial in assessing the antihistaminic effects of related compounds. These studies help in understanding the pharmacokinetics and potential side effects associated with long-term use.

Data Table: Biological Activity Summary

Compound NameActivity TypeCell Line Tested% CytotoxicityReference
Compound IIAntihistaminicGuinea Pig76%
Quinazoline AAnticancerHT29Moderate
Quinazoline BAnticancerHCT116High

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is C23H19N5O2S. The compound features a triazole ring fused with a quinazoline moiety, which is known for its pharmacological relevance. The sulfonyl group enhances its solubility and reactivity, making it a versatile scaffold for drug development.

Anticancer Activity

Research has indicated that compounds containing quinazoline and triazole structures exhibit potent anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : This compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Case Studies : In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented:

  • Testing Methods : Disc diffusion and minimum inhibitory concentration (MIC) assays have been employed to evaluate its antimicrobial potential.
  • Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibiotic agent.

Synthetic Methodologies

The synthesis of this compound involves several steps:

  • Formation of Triazole Ring : Using hydrazine derivatives with appropriate aldehydes.
  • Sulfonation Reaction : Introducing the sulfonyl group through electrophilic aromatic substitution.
  • Benzylation : Attaching the benzyl group via nucleophilic substitution.

This multi-step synthesis can be optimized for yield and purity using various catalysts and solvents.

Neurological Disorders

Emerging studies suggest that compounds similar to this compound may have neuroprotective effects. These effects could be beneficial in treating conditions such as Alzheimer’s disease and Parkinson’s disease by:

  • Reducing oxidative stress.
  • Inhibiting neuroinflammation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Applications : Potential use in treating chronic inflammatory diseases such as rheumatoid arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The triazoloquinazoline scaffold is highly modular, with variations in sulfonyl substituents, aromatic rings, and amine groups significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
Target Compound : N-benzyl-3-[(4-methylphenyl)sulfonyl]triazoloquinazolin-5-amine - 3: 4-methylphenylsulfonyl
- 5: Benzyl
C25H21N5O2S 467.54 Hypothesized moderate solubility; potential anticancer activity (inferred from analogs)
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)triazoloquinazolin-5-amine - 3: 2,5-Dimethylphenylsulfonyl
- 5: 4-methylbenzyl
C25H23N5O2S 457.55 Higher lipophilicity due to additional methyl groups; moderate solubility in DMSO
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazoloquinazolin-5-amine - 3: 4-methylphenyl
- 5: Diethoxyphenethyl
C28H29N5O2 475.57 Enhanced CNS penetration due to diethoxy groups; tested in screening libraries
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazoloquinazolin-5-amine - 3: 3,4-Dimethylphenylsulfonyl
- 5: Methoxy/methylphenyl
C25H24N5O3S 494.00 Low aqueous solubility; limited anticancer activity in vitro
3-(4-Chlorophenyl)-N-pentyl-triazoloquinazolin-5-amine - 3: 4-Chlorophenyl
- 5: Pentyl
C20H20ClN5 365.90 Moderate antibacterial activity; lower molecular weight improves bioavailability

Key Findings from Comparative Studies:

2,5-Dimethylphenylsulfonyl () increases lipophilicity but may reduce solubility, a common issue in sulfonamide derivatives . 3,4-Dimethylphenylsulfonyl () further reduces solubility, correlating with poor anticancer activity in cell assays .

Diethoxyphenethylamine () enhances blood-brain barrier penetration but requires structural optimization to avoid metabolic instability .

Biological Activity Trends: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e]triazolo[1,5-a]pyrimidines) exhibit superior anticancer activity compared to non-fused triazoloquinazolines, likely due to improved planarity and target engagement . Low solubility remains a critical limitation for sulfonyl-substituted triazoloquinazolines, necessitating formulation strategies like DMSO solubilization .

Q & A

Q. What are the established synthetic methodologies for preparing N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction parameters be optimized?

Answer: The synthesis of triazoloquinazoline derivatives typically involves multi-step protocols, including cyclization and functionalization reactions. A key approach involves:

  • Cyclocondensation : Reacting 2-hydrazinobenzoic acid derivatives with dithioimidocarbonates (e.g., diphenyl N-cyanodithioimidocarbonate) in ethanol under basic conditions (triethylamine) to form the triazoloquinazoline core .
  • Functionalization : Introducing sulfonyl and benzyl groups via nucleophilic substitution or coupling reactions. For example, sulfonylation can be achieved using 4-methylbenzenesulfonyl chloride under inert conditions.

Q. Optimization strategies :

  • Solvent selection : Ethanol or DMF for polar intermediates.
  • Temperature : Stirring at 60°C for 3–24 hours improves cyclization efficiency .
  • Catalysts : Triethylamine enhances reaction rates in cyclocondensation steps .

Table 1 : Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Core formationDiphenyl dithioimidocarbonate, EtOH, Et₃N65–78
Sulfonylation4-Methylbenzenesulfonyl chloride, DMF82

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography : Resolves 3D molecular geometry, including planarity of the triazoloquinazoline core and dihedral angles of substituents (e.g., phenoxy groups at ~59° relative to the core) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies, validated against experimental IR data .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns, particularly distinguishing benzyl and sulfonyl proton environments .

Q. Methodological tips :

  • For crystallography: Refine hydrogen atoms via difference Fourier maps and riding models (C–H = 0.93 Å, Uiso = 1.2Ueq) .
  • For DFT: Use B3LYP/6-31G(d) basis sets to balance accuracy and computational cost .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this triazoloquinazoline derivative?

Answer:

  • Variable substituents : Modify the benzyl (e.g., electron-withdrawing groups) or sulfonyl (e.g., 3,4-dimethyl vs. 4-fluorophenyl) moieties to assess effects on bioactivity .
  • Assay selection : Use standardized cytotoxicity assays (e.g., Daphnia magna toxicity) for rapid screening .
  • Data analysis : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity trends .

Table 2 : Example SAR Modifications

Substituent PositionModificationBiological EffectReference
N-Benzyl4-Fluoro substitutionEnhanced antimicrobial activity
Sulfonyl group3,4-DimethylphenylReduced cytotoxicity

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across studies?

Answer:

  • Purity validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .
  • Orthogonal assays : Compare results from cytotoxicity (e.g., MTT assay) and antimicrobial (e.g., MIC) tests to identify assay-specific artifacts .
  • Computational docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinase enzymes) and rationalize activity variations .

Q. What safety considerations should be integrated into experimental design when handling sulfonylated triazoloquinazoline derivatives?

Answer:

  • Handling protocols :
    • Avoid ignition sources (P210) and static discharge .
    • Use PPE: Nitrile gloves, lab coats, and fume hoods (P201, P202) .
  • Emergency measures :
    • Skin contact: Wash with soap/water for 15 minutes (P303+P361+P353) .
    • Spills: Neutralize with inert absorbents (e.g., vermiculite) .

Table 3 : Key Safety Codes (GHS)

CodeHazardPrecautionary Measure
P210Keep away from heat/sparks/open flamesUse spark-proof tools
P303IF ON SKIN: Rinse immediatelyMaintain emergency eyewash stations

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Answer:

  • Electronic structure analysis :
    • Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites) .
    • Simulate UV-Vis spectra to guide photophysical studies .
  • Vibrational assignments : Match DFT-calculated IR frequencies (e.g., C–N stretches at 1350–1450 cm⁻¹) with experimental data to validate structures .

Q. Workflow :

Optimize geometry using Gaussian 09 at B3LYP/6-31G(d).

Perform frequency analysis to confirm no imaginary frequencies.

Compare theoretical and experimental bond lengths (e.g., C–S = 1.76 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.